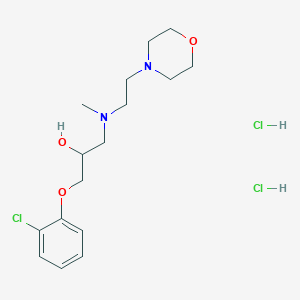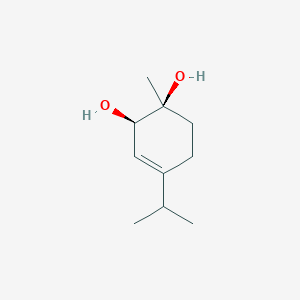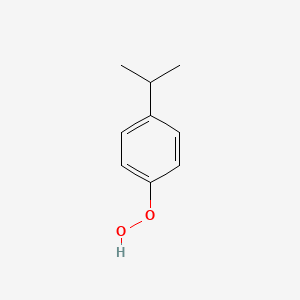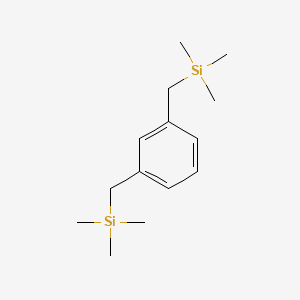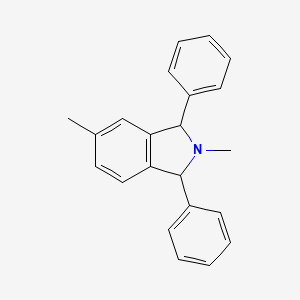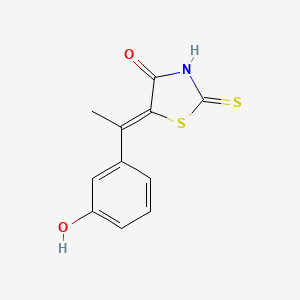
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting rhodanine with an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa) . The reaction can be facilitated using microwave dielectric heating, which enhances the reaction rate and yields . The synthetic route can be summarized as follows:
Reactants: Rhodanine and alpha-Methyl-3-hydroxybenzaldehyde.
Catalyst/Base: Piperidine, TEA, or AcONa.
Conditions: Microwave dielectric heating.
Analyse Des Réactions Chimiques
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interfere with cellular processes by modulating signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine can be compared with other rhodanine derivatives, such as:
5-(3-Hydroxybenzylidene)rhodanine: Similar structure but lacks the alpha-methyl group.
5-(4-Chloro-3-hydroxybenzylidene)rhodanine: Contains a chloro substituent instead of a methyl group.
5-(4,5-Dihalogeno-pyrrol-2-yl)carbamoyl rhodanine: Features a pyrrole ring with halogen substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
21147-57-9 |
|---|---|
Formule moléculaire |
C11H9NO2S2 |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
(5Z)-5-[1-(3-hydroxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6(7-3-2-4-8(13)5-7)9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-6- |
Clé InChI |
ZCPCMWDOKOEAKZ-TWGQIWQCSA-N |
SMILES isomérique |
C/C(=C/1\C(=O)NC(=S)S1)/C2=CC(=CC=C2)O |
SMILES canonique |
CC(=C1C(=O)NC(=S)S1)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




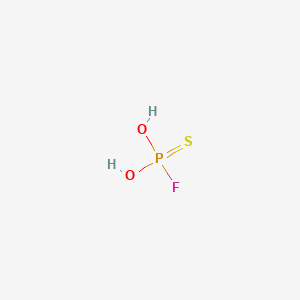
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)

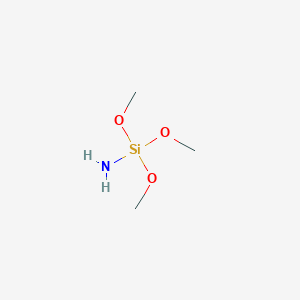


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
